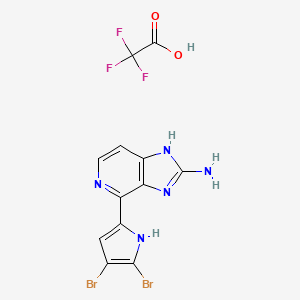

Ageladine A trifluoroacetate

Description

Discovery and Isolation from Marine Organisms

Ageladine A was first discovered and isolated from the marine sponge Agelas nakamurai by Fusetani and his team as part of a screening program for inhibitors of matrix metalloproteinases (MMPs). mdpi.commdpi.comresearchgate.net The isolation was achieved through a bioassay-guided fractionation of the hydrophilic extract of the sponge. mdpi.com Later, Ageladine A was also isolated from another marine sponge, Agelas wiedenmayeri. mdpi.com

The structure of Ageladine A was determined to be a pyrrole-imidazole alkaloid through two-dimensional (2D) NMR studies. mdpi.com It is chemically known as 4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine. nih.gov

Biosynthetic Hypotheses and Precursors of Ageladine A

The proposed biogenesis of Ageladine A suggests that it is derived from amino acid precursors. mdpi.com It is hypothesized that the 4,5-dibromo-1H-pyrrole-2-carbaldehyde portion of the molecule originates from proline, while the 2-aminohistamine moiety is derived from histidine. mdpi.comacs.orgacs.org This biosynthetic pathway is supported by experiments with radio-labeled amino acids which have shown that other metabolites of the oroidin (B1234803) family, to which Ageladine A belongs, are derived from proline, histidine, or ornithine. mdpi.com

The key step in the proposed biosynthesis is a Pictet-Spengler-type condensation between 2-aminohistamine and 4,5-dibromo-2-formylpyrrole. acs.org This biomimetic approach has been successfully utilized in the total synthesis of Ageladine A. acs.orgacs.org

Evolution of Research Focus on Ageladine A Bioactivity

Initial research on Ageladine A was primarily focused on its inhibitory activity against matrix metalloproteinases (MMPs). mdpi.comresearchgate.net It was found to inhibit MMP-1, -2, -8, -9, -12, and -13. mdpi.comadipogen.com This MMP inhibitory activity, coupled with its ability to inhibit the migration of bovine aortic endothelial cells, positioned Ageladine A as a potent antiangiogenic compound. mdpi.com A significant finding was that Ageladine A's mechanism of MMP inhibition does not appear to involve the chelation of Zn2+, a common mechanism for many MMP inhibitors. mdpi.comacs.orgacs.org

The research focus on Ageladine A has since expanded significantly. researchgate.net A notable property of Ageladine A is its pH-dependent fluorescence. mdpi.commdpi.com It exhibits strong fluorescence in acidic conditions (pH 3-4) and very weak fluorescence in alkaline conditions (pH 9). mdpi.com This property has led to its use as a non-toxic, pH-sensitive fluorescent dye for live imaging of pH changes in acidic organelles, cells, tissues, and even small, transparent marine animals. mdpi.comadipogen.comhellobio.com

Furthermore, research has evolved to explore the therapeutic potential of Ageladine A and its derivatives in other areas. ontosight.airesearchgate.net Structural modifications of Ageladine A have led to the synthesis of analogues with altered bioactivities. researchgate.net For instance, some analogues have shown significant activity in modulating neuronal differentiation, selectively activating or inhibiting the differentiation of neural stem cells into neurons. researchgate.net Other research has investigated its anticancer properties, with some derivatives showing activity against human cancer cell lines. nih.gov The inhibitory activity of Ageladine A and its analogues has also been studied against various kinases, including TYK2, DYRK2, Dyrk1A, and YSK4. adipogen.comhellobio.comacs.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H8Br2F3N5O2 |

|---|---|

Molecular Weight |

471.03 g/mol |

IUPAC Name |

4-(4,5-dibromo-1H-pyrrol-2-yl)-1H-imidazo[4,5-c]pyridin-2-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C10H7Br2N5.C2HF3O2/c11-4-3-6(15-9(4)12)7-8-5(1-2-14-7)16-10(13)17-8;3-2(4,5)1(6)7/h1-3,15H,(H3,13,16,17);(H,6,7) |

InChI Key |

QZHOXRKKSOSZLP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C2=C1NC(=N2)N)C3=CC(=C(N3)Br)Br.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Derivatives of Ageladine a

Total Synthesis Approaches to Ageladine A

The construction of the tricyclic heteroaromatic core of Ageladine A has been approached through several distinct and innovative synthetic routes.

The first total synthesis of Ageladine A was reported by Steven M. Weinreb's group in 2006. mdpi.comeie.grnih.gov This 12-step synthesis utilizes a 6π-azaelectrocyclization to construct the pyridine (B92270) ring. mdpi.comnih.gov The key steps involved a Suzuki-Miyaura coupling of N-Boc-pyrrole-2-boronic acid with a chloropyridine derivative. nih.gov However, a significant challenge in this initial approach was the late-stage bromination of the pyrrole (B145914) ring, which resulted in a low yield of only 17% for this step, alongside the formation of mono-brominated and tri-brominated byproducts. eie.gr

In 2007, the Weinreb group published a second, more convergent synthesis that also employed a biomimetically inspired 6π-2-azatriene electrocyclization to form the imidazolopyridine core. mdpi.compsu.edu A key improvement in this second-generation synthesis was the introduction of the two bromine atoms at an early stage of the synthetic sequence, thereby avoiding the problematic late-stage bromination of the first approach. mdpi.comeie.grpsu.edu The synthesis started with the commercially available 2-cyanopyrrole, which was protected and then brominated before being elaborated into the azatriene precursor for the key electrocyclization step. mdpi.com

| Weinreb Synthesis Comparison | First Synthesis (2006) | Second Synthesis (2007) |

| Key Reaction | 6π-Azaelectrocyclization | 6π-2-Azatriene Electrocyclization |

| Bromination Strategy | Late-stage | Early-stage |

| Starting Material (Pyrrole) | N-Boc-pyrrole-2-boronic acid | 2-Cyanopyrrole |

| Key Challenge | Low yield in final bromination step | Addressed the late-stage bromination issue |

In 2006, Peter Karuso's group reported a convergent and biomimetic total synthesis of Ageladine A. mdpi.compsu.edu This strategy is inspired by the proposed biogenesis of the natural product. mdpi.com The key transformation is a Pictet-Spengler-type reaction between 2-aminohistamine and N-Boc-4,5-dibromo-2-formylpyrrole. psu.edunih.gov This condensation, facilitated by the Lewis acid scandium triflate, directly forms the core tetrahydropyridine (B1245486) structure of Ageladine A. mdpi.compsu.edu The final step involves dehydrogenation of the newly formed ring using chloranil (B122849) to yield the aromatic pyridine system of Ageladine A with a 29% yield for the final two steps. mdpi.com This approach cleverly circumvents the problematic late-stage bromination encountered in Weinreb's initial synthesis by using a pre-brominated pyrrole fragment. mdpi.comeie.gr

Independently, a one-pot synthesis was developed by Tanaka and colleagues, employing a bio-inspired cascade reaction. mdpi.comnih.govresearchgate.net This method allows for the efficient construction of Ageladine A and its N1-substituted analogues from simple anilines or guanidines. nih.govelsevierpure.com

Efforts to optimize yields have been reported. For example, Ando's synthesis introduced a more efficient two-step dehydrogenation process using IBX followed by activated MnO2, which achieved an 89% yield for that particular transformation, superior to Karuso's use of chloranil. eie.gr Nevertheless, the discovery of more efficient and higher-yielding synthetic routes is essential for facilitating further biological investigation and potential therapeutic development of Ageladine A and its derivatives. mdpi.com

Semisynthetic Strategies for Ageladine A Analogues

The development of various synthetic routes to Ageladine A has enabled the creation of numerous analogues through semisynthetic strategies, aimed at exploring structure-activity relationships and discovering new biological functions. eie.grelsevierpure.com

Researchers have systematically modified different parts of the Ageladine A scaffold. For example, Ando and colleagues synthesized a series of analogues to investigate their inhibitory activity against matrix metalloproteinase-12 (MMP-12). mdpi.com These included compounds that were mono-brominated, non-brominated, N-methylated in various positions, and one lacking the C-2 amino group. mdpi.com

Tanaka's group utilized their bio-inspired, one-pot cascade reaction to synthesize a library of 20 N1-substituted Ageladine A derivatives. mdpi.comresearchgate.net This work led to the discovery that while N1-substitution eliminated the parent compound's inhibitory activity against DYRK1A kinase, certain analogues could selectively promote or inhibit the differentiation of neural stem cells into neurons. mdpi.comnih.govelsevierpure.com

Furthermore, Karuso's one-pot procedure was adapted to generate analogues where the dibromopyrrole unit was replaced with other heterocyclic and carbocyclic aldehydes. mdpi.comnih.gov Another interesting modification involved replacing the six-membered pyridine ring with a seven-membered azepine ring, which resulted in a derivative with cytotoxic activity against several cancer cell lines, including prostate, melanoma, and breast cancer. researchgate.net These studies highlight how synthetic modifications to the Ageladine A structure can lead to compounds with altered or entirely new biological activities. elsevierpure.com

Chemical Diversification and Library Generation of Ageladine A Derivatives

The chemical diversification of natural products like Ageladine A is a crucial strategy for discovering new biological activities and developing analogues with enhanced potency and selectivity. elsevierpure.comresearchgate.net Various synthetic approaches have been employed to generate libraries of Ageladine A derivatives, focusing on modifications at the N1-position of the imidazole (B134444) ring, substitutions on the pyrrole ring, and the creation of fused azepine systems.

A significant advancement in the synthesis of Ageladine A derivatives was the development of a bio-inspired cascade reaction. nih.govresearchgate.net This one-pot procedure allows for the efficient construction of the Ageladine A core and the introduction of a variety of substituents at the N1 position of the 2-aminoimidazole ring. elsevierpure.comnih.gov This method is modeled after the post-translational modification of arginine residues in proteins. elsevierpure.com

In 2016, a one-pot synthesis method was reported for a new class of N1-substituted Ageladine A derivatives. mdpi.comresearchgate.net This approach has made previously inaccessible structural analogues readily available for biological screening. researchgate.net A study involving a series of 20 N1-substituted Ageladine A derivatives was conducted to investigate their potential to inhibit DYRK1A, a serine/threonine kinase implicated in neurodegenerative diseases, and to influence the differentiation of neural stem cells. mdpi.comresearchgate.net The findings revealed that substitution at the N1-position of Ageladine A led to the elimination of DYRK1A inhibitory activity. mdpi.com However, some of these analogues demonstrated significant activity in modulating neuronal differentiation, either by selectively activating or inhibiting the process. elsevierpure.comnih.gov

| Derivative Type | Synthetic Approach | Key Findings | Reference |

| N1-Substituted Ageladine A | Bio-inspired one-pot cascade reaction | Elimination of DYRK1A inhibitory activity; modulation of neuronal differentiation | mdpi.comelsevierpure.comnih.gov |

Modifications to the pyrrole ring of Ageladine A have also been a key area of investigation to understand its role in biological activity. Research has shown that both the number and position of bromine atoms on the pyrrole ring are crucial for activity. mdpi.com

Synthetic efforts have focused on creating analogues with varying substituents on the three available positions of the pyrrole ring while keeping the imidazopyridine core intact. mdpi.com These studies have been instrumental in probing the structure-activity relationships related to MMP-12 inhibition. For instance, the introduction of a bromine atom at the C-4 position was found to significantly enhance activity, with a tri-brominated analogue exhibiting threefold greater potency than Ageladine A itself. mdpi.com Conversely, analogues lacking the pyrrole ring or having a protected nitrogen on the pyrrole were found to be detrimental to activity. mdpi.com

The replacement of the pyrrole ring with other heterocycles, such as imidazole, triazole, or tetrazole, has also been explored to investigate the importance of the acidic proton of the pyrrole ring for biological activity. mdpi.com Generally, these modifications led to reduced activity compared to Ageladine A, highlighting the significance of the specific pyrrole moiety. mdpi.com

| Modification | Key Findings | Reference |

| Bromination at C-4 of pyrrole ring | Significantly increased MMP-12 inhibitory activity | mdpi.com |

| Absence of pyrrole ring | Detrimental to activity | mdpi.com |

| Replacement of pyrrole with other heterocycles | Reduced activity | mdpi.com |

Researchers have synthesized a series of Ageladine A analogues featuring a seven-membered aromatic azepine ring in place of the six-membered pyridine ring. researchgate.netnih.gov These 2-aminoimidazo[4,5-c]azepine derivatives were evaluated for their anticancer effects. researchgate.netnih.gov

The synthesis of these fused azepine systems was achieved using a Pictet-Spengler reaction. researchgate.net This method was employed with a variety of aliphatic and aromatic aldehydes to construct the imidazoazepine core from 2-aminohomohistamine. researchgate.netresearchgate.net The study revealed that only the compounds possessing the aromatic azepine core exhibited anticancer activity, with IC50 values in the low micromolar range. researchgate.netnih.gov This suggests that the seven-membered ring system is a critical structural feature for this particular biological activity. researchgate.net

| Compound Class | Core Structure | Biological Activity | Reference |

| Ageladine A Analogues | 2-aminoimidazo[4,5-c]azepine (seven-membered ring) | Anticancer activity in the low micromolar range | researchgate.netnih.gov |

| Ageladine A Analogues | 2-amino-3H-imidazo[4,5-c]pyridine (six-membered ring) | No significant anticancer activity | researchgate.netnih.gov |

Structure Activity Relationship Sar Studies of Ageladine a and Its Analogues

SAR for Matrix Metalloproteinase (MMP) Inhibitory Activity of Ageladine A

Ageladine A has been shown to inhibit several MMPs, including MMP-1, -2, -8, -9, -12, and -13. eie.grmdpi.com The mechanism of inhibition is thought to be unique, as it does not appear to involve chelation of the Zn2+ ion in the catalytic domain, a common mechanism for many MMP inhibitors. mdpi.comnih.gov

Role of Bromine Substituents in Pyrrole (B145914) Moiety

The number and position of bromine atoms on the pyrrole ring are crucial for MMP inhibitory activity. mdpi.com

Dibromo-substitution: The presence of two bromine atoms on the pyrrole ring is indispensable for significant inhibitory activity against MMP-12. mdpi.com Analogues with one or no bromine atoms (compounds 65-67) show no activity. mdpi.com

Location of Bromine Atoms: Brominated analogues 62 and 63 demonstrated superior activity compared to the non-brominated compound 19, although they were five times less active than Ageladine A itself. mdpi.com

Tri-bromo substitution: The introduction of a third bromine atom at the C-4 position of the pyrrole ring can significantly increase activity. The tri-brominated analogue 74 was found to be three times more active than Ageladine A against MMP-12. mdpi.com

Influence of Unsubstituted Nitrogen Atoms on Imidazopyridine Core

The presence of unsubstituted nitrogen atoms in both the pyrrole and imidazole (B134444) moieties is critical for MMP-12 inhibitory activity. mdpi.com

The retention of these unsubstituted nitrogens, in combination with the two bromine atoms on the pyrrole ring, was found to be important for activity. mdpi.com Compound 69, which maintains these features, was the most active in one study, although still less potent than Ageladine A. mdpi.com

Protection of the nitrogen atom in the pyrrole ring, as seen in compound 64, was detrimental to the activity. mdpi.com

Impact of N-Methylation on MMP Inhibition by Ageladine A

N-methylation of Ageladine A, at either the pyrrole or imidazole nitrogen, has a significant negative impact on its MMP inhibitory activity.

N-methylated derivatives of Ageladine A (compounds 59-61) showed no inhibitory activity against MMP-2. mdpi.com

Methylation of the pyrrole nitrogen (compound 68) or the imidazole nitrogen in combination with methylation of the C-2 amino function (compounds 71 and 72) also resulted in a loss of activity against MMP-12. mdpi.com

SAR for Antiangiogenic Activity of Ageladine A Analogues

The antiangiogenic activity of Ageladine A is a key area of interest. mdpi.com SAR studies have revealed that modifications to the core structure can lead to analogues with enhanced antiangiogenic properties.

The antiangiogenic activity of Ageladine A is not solely dependent on its MMP inhibitory activity but is also linked to its kinase inhibitory activity. mdpi.comresearchgate.net

Replacement of the pyrrole ring with other heterocycles has been explored. A 2-pyridine analogue (compound 84) and a benzothiophene (B83047) analogue (compound 87) showed better antiangiogenic activity than Ageladine A. mdpi.com

The position of substitution on the pyridine (B92270) core is important, with a 2-pyridine derivative showing activity while a 3-pyridine derivative did not. mdpi.com

SAR for Kinase Inhibitory Activity of Ageladine A Derivatives

Recent studies have shown that the antiangiogenic effects of Ageladine A are more closely related to its ability to inhibit certain kinases rather than MMPs. mdpi.comacs.org

Ageladine A and its analogue 84 were found to inhibit DYRK1A, a serine/threonine kinase. mdpi.com

Substitution at the N1-position of Ageladine A eliminated the DYRK1A inhibitory activity. mdpi.com

Interestingly, this finding suggests that the angiogenic activity of Ageladine A is not associated with MMP inhibition but rather with its kinase inhibitory activity. researchgate.netacs.org

SAR for Modulation of Neuronal Cell Differentiation by Ageladine A Analogues

Ageladine A analogues have also been investigated for their effects on neuronal cell differentiation.

Prompted by the observation that Ageladine A and its analogue 84 inhibit DYRK1A, a kinase linked to the suppression of neural proliferation and differentiation, a series of N1-substituted Ageladine A derivatives were synthesized. mdpi.comacs.org

While N1-substitution eliminated DYRK1A inhibitory activity, certain analogues (compounds 89 and 90) were found to promote neural differentiation more effectively than harmine, a known DYRK1A inhibitor. mdpi.com

This modulation of neuronal cells did not affect astrocyte differentiation. mdpi.com

SAR for STAT3 Inhibitory Activity of Ageladine A Derivatives

The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cellular processes such as survival, proliferation, and differentiation. nih.govnih.gov Its abnormal activation is linked to tumor growth and progression, making it a significant target for anticancer therapies. nih.govresearchgate.net In this context, derivatives of the marine alkaloid Ageladine A have been synthesized and evaluated for their ability to inhibit this pathway. nih.gov

Initial screening of a series of synthesized Ageladine A derivatives (compounds 11–28) for their effect on STAT3-based luciferase activity revealed several candidates with significant inhibitory effects. nih.gov Among these, compounds 14 , 15 , 25 , and 28 were particularly noteworthy for their activity. nih.gov Further investigation into their antiproliferative effects against four different cancer cell lines (A549, DU145, Hela, and MDA-MB-231) identified compound 25 as the most effective derivative. nih.gov

Molecular docking studies suggest that compound 25 binds directly to the SH2 domain of the STAT3 protein. nih.govnih.govresearchgate.net This interaction was confirmed by surface plasmon resonance (SPR) analysis, which determined an equilibrium dissociation constant (KD) of 9.01 μM. nih.gov The binding of compound 25 to STAT3 selectively inhibits the phosphorylation of the Tyr705 residue, which is a critical step in STAT3 activation. nih.govnih.gov This targeted inhibition prevents the downstream gene expression regulated by STAT3 without affecting related upstream proteins like p-STAT1 and p-STAT5. nih.govnih.gov

The superior activity of compound 25 highlights its potential as a lead structure for developing novel STAT3 inhibitors. nih.gov It demonstrated a dose-dependent inhibition of STAT3-dependent luciferase activity and suppressed the proliferation of various cancer cells, with IC50 values of 4.42 ± 0.42 μM for A549 and 8.73 ± 1.53 μM for DU145 cells. nih.gov

Table 1: STAT3 Luciferase Inhibitory Activity of Selected Ageladine A Derivatives This table is representative of findings discussed in the source literature. Specific percentage inhibition values at a given concentration would be found in the detailed experimental data of the cited study.

| Compound | Modification from Ageladine A | STAT3 Luciferase Inhibition |

|---|---|---|

| Ageladine A | Parent Compound | Baseline Activity |

| Derivative 14 | Structural Modification | Significant Inhibition nih.gov |

| Derivative 15 | Structural Modification | Significant Inhibition nih.gov |

| Derivative 25 | Structural Modification | Strongest Inhibition nih.govnih.gov |

| Derivative 28 | Structural Modification | Significant Inhibition nih.gov |

SAR for pH-Dependent Fluorescence Characteristics of Ageladine A

Ageladine A is known for its intrinsic, pH-dependent fluorescence and membrane permeability, making it a valuable scaffold for developing fluorescent pH sensors. mdpi.comeie.grmedchemexpress.com The fluorescence is most intense in acidic environments (pH 3-4) and diminishes significantly at alkaline pH (pH 9), with the most substantial changes occurring in the physiologically relevant range of pH 6-7. mdpi.com This property is attributed to the protonation states of the imidazo[4,5-c]pyridine core. researchgate.netplos.org At a neutral to alkaline pH of 7-9, the molecule is predominantly uncharged, but as acidity increases (pH 5-7), it gains a positive charge through protonation, enhancing its fluorescence. plos.orgmdpi.com

Structure-activity relationship studies have explored how modifications to the Ageladine A structure influence these fluorescent properties. The goal of these modifications is often to enhance quantum yield (brightness) or shift the pH-responsive range.

Key findings from the SAR studies include:

BF2 Complexation: Creating a boron difluoride (BF2) complex with the Ageladine A scaffold results in a dramatic increase in fluorescence intensity, approximately 30 times greater than that of the parent natural product. researchgate.net

Halogen Substitution: A chloro analog of a debrominated Ageladine A-BF2 complex was shown to have a fluorescence intensity about 25 times higher than Ageladine A itself, while maintaining a similar pH-dependent fluorescence profile with a maximum between pH 3 and 6. researchgate.netresearchgate.net

Core Ring Modification:

An imidazolone derivative was synthesized, which exhibits a complementary fluorescence behavior. It is fluorescent only at a pH above 6, though with a lower intensity than Ageladine A. researchgate.netresearchgate.net This modification demonstrates that changes to the imidazo-pyridine core can invert the pH-response profile.

A triazole derivative , which lacks the free amino group of the imidazole ring, was also investigated to understand the role of this functional group in the fluorescence mechanism. researchgate.net

Pyrrole Ring Substitution: The derivative LysoGlow84 (4-(naphthalene-2-yl)-1H-imidazo[4,5-c]pyridine trifluoroacetate) replaces the bromopyrrole group of Ageladine A with a naphthalene (B1677914) moiety. researchgate.netmdpi.com This compound exhibits strong pH-dependent fluorescence, with an emission maximum at 440 nm in acidic conditions that shifts to shorter wavelengths (380–400 nm) in alkaline solutions. mdpi.com

These studies show that the imidazo[4,5-c]pyridine system is a versatile platform for creating pH probes, where modifications to the core, the addition of chelating agents like BF2, and substitution of the pyrrole ring can all be used to tune the photophysical properties. researchgate.net

Table 2: pH-Dependent Fluorescence Characteristics of Ageladine A and Its Analogues

| Compound/Derivative | Key Structural Feature | Fluorescence Characteristics |

|---|---|---|

| Ageladine A | Parent dibromopyrrole-imidazo[4,5-c]pyridine | Max fluorescence at pH 3-4; low at pH 9. mdpi.com |

| Ageladine A-BF2 complex | BF2 chelation to imidazo[4,5-c]pyridine core | ~30-fold higher fluorescence intensity than Ageladine A. researchgate.net |

| Chloro-debromoageladine-BF2 complex | Replacement of Br with Cl; BF2 complex | ~25-fold higher fluorescence intensity; max at pH 3-6. researchgate.netresearchgate.net |

| Imidazolone derivative | Imidazo[4,5-c]pyridine core converted to imidazolone | Complementary behavior; fluorescent only above pH 6. researchgate.netresearchgate.net |

| LysoGlow84 | Dibromopyrrole replaced with naphthalene | Strong pH-dependent fluorescence; emission max shifts from 440 nm (acidic) to 380-400 nm (alkaline). mdpi.com |

Pharmacological and Biological Mechanisms of Ageladine a Action

Matrix Metalloproteinase (MMP) Inhibition by Ageladine A

Ageladine A has been identified as a significant inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of the extracellular matrix (ECM). researchgate.netnih.govnih.gov The dysregulation of MMPs is implicated in various pathological processes, making MMP inhibitors like Ageladine A valuable subjects of research. researchgate.netmdpi.com

Inhibition Profile Across MMP Subtypes (MMP-1, -2, -8, -9, -12, -13)

Ageladine A demonstrates a broad spectrum of inhibitory activity against several MMP subtypes. researchgate.netacs.org Research has shown that it can inhibit MMP-1, MMP-2, MMP-8, MMP-9, MMP-12, and MMP-13. researchgate.netacs.orgeie.gr The half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for each of these MMPs.

The IC₅₀ values for Ageladine A against various MMPs are as follows: 1.2 µg/mL for MMP-1, 2.0 µg/mL for MMP-2, 0.39 µg/mL for MMP-8, 0.79 µg/mL for MMP-9, 0.33 µg/mL for MMP-12, and 0.47 µg/mL for MMP-13. researchgate.netacs.org These values highlight the potent inhibitory effect of Ageladine A across a range of MMPs involved in tissue remodeling and disease progression.

Inhibitory Activity of Ageladine A on MMP Subtypes

| MMP Subtype | IC₅₀ (µg/mL) |

|---|---|

| MMP-1 | 1.2 |

| MMP-2 | 2.0 |

| MMP-8 | 0.39 |

| MMP-9 | 0.79 |

| MMP-12 | 0.33 |

| MMP-13 | 0.47 |

This table presents the half-maximal inhibitory concentration (IC₅₀) values of Ageladine A against various Matrix Metalloproteinase (MMP) subtypes.

Implications for Extracellular Matrix Degradation and Cellular Processes

The inhibition of MMPs by Ageladine A has significant implications for processes involving the degradation of the extracellular matrix (ECM). researchgate.netnih.gov MMPs play a critical role in the breakdown of ECM components, a process that is fundamental to tissue remodeling, cell migration, and other cellular functions. researchgate.netmdpi.com

By inhibiting MMPs, Ageladine A can modulate these processes. researchgate.net The degradation of the ECM is a key step in tumor cell invasion and metastasis, as well as in angiogenesis (the formation of new blood vessels). researchgate.netsoton.ac.uk Therefore, the ability of Ageladine A to inhibit a range of MMPs suggests its potential to interfere with these pathological processes. researchgate.net

Antiangiogenic Activity and Associated Molecular Pathways

In addition to its MMP inhibitory properties, Ageladine A exhibits significant antiangiogenic activity. nih.goveie.grresearchgate.net Angiogenesis is a critical process in both normal physiological functions and in the progression of diseases such as cancer. soton.ac.uknih.gov

Differentiation from MMP Inhibition in Antiangiogenic Effect

While MMP inhibition can contribute to antiangiogenic effects, there is evidence to suggest that the antiangiogenic activity of Ageladine A may not be solely dependent on its MMP inhibitory properties. core.ac.ukacs.org Some studies have indicated that the antiangiogenic effects of Ageladine A might also be linked to the inhibition of kinase pathways, which are also crucial for cell signaling and angiogenesis. acs.org One study found that an analogue of Ageladine A with significant kinase inhibitory activity but little MMP inhibitory activity was highly active in an antiangiogenic screen. acs.org This suggests that the antiangiogenic mechanism of Ageladine A is multifaceted and may involve pathways distinct from MMP inhibition. acs.org

Interplay with Kinase Pathways in Angiogenesis Modulation

Initially, the antiangiogenic properties of Ageladine A were attributed to its inhibitory effects on matrix metalloproteinases (MMPs). mdpi.commdpi.comresearchgate.netnih.gov However, subsequent research has definitively shown that its mechanism of action in modulating angiogenesis is more directly linked to its activity as a kinase inhibitor. mdpi.commdpi.com The antiangiogenic activity of Ageladine A is now understood to result from its selective inhibition of a specific profile of kinases, which play crucial roles in cell signaling pathways that govern blood vessel formation. mdpi.comresearchgate.net This discovery has repositioned Ageladine A as a promising scaffold for the development of potent and selective kinase inhibitors rather than an MMP-focused agent. mdpi.com

Kinase Target Identification and Functional Impact

Screening of Ageladine A against a broad panel of 402 kinases has elucidated its specific targets. mdpi.com This research identified a distinct set of kinases that are selectively inhibited by the compound, providing a clear basis for its biological effects, particularly its potent antiangiogenic activity. mdpi.commdpi.comresearchgate.net

Selective Inhibition of Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A (DYRK1A)

Ageladine A is a selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a serine/threonine kinase implicated in neural proliferation and differentiation. mdpi.comresearchgate.net The inhibition of DYRK1A is a key component of Ageladine A's activity profile. mdpi.comhellobio.comadipogen.com Interestingly, structural modifications to the Ageladine A scaffold have a significant impact on this inhibitory function. Studies on a series of N1-substituted Ageladine A derivatives revealed that substitution at the N1-position leads to a clear elimination of DYRK1A inhibitory activity, highlighting the importance of this specific structural feature for its interaction with the kinase. mdpi.comresearchgate.net

Inhibition of DYRK2, Tyrosine Kinase 2 (TYK2), and Yeast Sps1/Ste20-Related Kinase 4 (YSK4)

Beyond its effects on DYRK1A, Ageladine A demonstrates a consistent and selective inhibitory profile against a small group of other kinases. mdpi.com It has been shown to selectively inhibit DYRK2, the JH2 domain of Tyrosine Kinase 2 (TYK2), and Yeast Sps1/Ste20-Related Kinase 4 (YSK4). mdpi.commdpi.comhellobio.comadipogen.com This focused multi-kinase inhibition is believed to be the primary driver of its antiangiogenic effects. mdpi.commdpi.comresearchgate.net

| Kinase Target | Description | Reference |

|---|---|---|

| DYRK1A | Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 1A | mdpi.commdpi.comscbt.com |

| DYRK2 | Dual-Specificity Tyrosine-Phosphorylation-Regulated Kinase 2 | mdpi.commdpi.comhellobio.com |

| TYK2 | Tyrosine Kinase 2 (JH2 domain) | mdpi.commdpi.comhellobio.com |

| YSK4 | Yeast Sps1/Ste20-Related Kinase 4 | mdpi.commdpi.comhellobio.com |

STAT3 Signaling Pathway Modulation by Ageladine A Derivatives

Further research into synthetic derivatives of Ageladine A has uncovered additional mechanisms of action, notably the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. nih.govnih.gov The JAK/STAT3 pathway is a critical regulator of cell proliferation, survival, and angiogenesis, and its sustained activation is linked to various diseases, including cancer. nih.govnih.govresearchgate.net A synthesized derivative, identified as compound 25, has been found to be a potent inhibitor of this pathway. nih.govnih.gov

Inhibition of STAT3 Transcriptional Activity

A novel derivative of Ageladine A, compound 25, has been shown to effectively inhibit the transcriptional activity of STAT3. nih.gov In cell-based screening assays using a STAT3-dependent luciferase reporter, this compound demonstrated a potent, dose-dependent inhibitory effect. nih.govresearchgate.net The mechanism involves the selective inhibition of STAT3 phosphorylation at the Tyr705 residue. nih.govnih.govresearchgate.net This specific action prevents the activation of STAT3 and subsequently reduces the expression of its downstream target genes without affecting upstream proteins like p-STAT1 or p-STAT5. nih.govnih.gov

Molecular Docking and Interaction with STAT3 SH2 Structural Domain

The Src Homology 2 (SH2) domain is critical for the activation of STAT3, facilitating its dimerization and subsequent functions. d-nb.infofrontiersin.org Molecular docking simulations were employed to investigate the interaction between Ageladine A derivative compound 25 and the STAT3 protein. nih.gov The results of these simulations indicated that compound 25 binds directly within the STAT3 SH2 structural domain. nih.govnih.govresearchgate.net This binding is stabilized by interactions with specific amino acid residues, including Met648 and Arg688. nih.gov The direct interaction and binding affinity were further confirmed through surface plasmon resonance (SPR) analysis, which determined an equilibrium dissociation constant (KD) of 9.01 μM for the binding of compound 25 to the STAT3 protein. nih.gov

| Compound | Target Protein | Binding Domain | Key Interacting Residues | Binding Affinity (KD) | Reference |

|---|---|---|---|---|---|

| Compound 25 (Ageladine A Derivative) | STAT3 | SH2 Structural Domain | Met648, Arg688 | 9.01 μM | nih.gov |

Impact on STAT3 Phosphorylation and Downstream Gene Expression

While research on Ageladine A trifluoroacetate's direct impact on Signal Transducer and Activator of Transcription 3 (STAT3) is still emerging, studies on its derivatives provide significant insights into this signaling pathway. The Janus kinase/STAT3 pathway is a crucial regulator of multiple biological processes, including cell survival, proliferation, and differentiation. nih.govnih.gov Aberrant activation of STAT3 is a hallmark of various cancers, making it a promising therapeutic target. nih.govnih.gov

A synthesized derivative of Ageladine A, referred to as compound 25, has been identified as a potent STAT3 inhibitor. nih.govnih.gov This derivative has been shown to selectively inhibit the phosphorylation of STAT3 at the Tyr705 residue. nih.govnih.govresearchgate.net This specific inhibition prevents the dimerization and nuclear translocation of STAT3, which in turn reduces the expression of its downstream target genes. nih.govresearchgate.netresearchgate.net Importantly, the inhibitory action of compound 25 is selective for STAT3, as it does not affect the phosphorylation of the upstream proteins p-STAT1 and p-STAT5. nih.govnih.govresearchgate.net Molecular docking studies further support these findings, suggesting that compound 25 can bind to the SH2 domain of STAT3, a critical step for its activation. nih.govnih.govresearchgate.net

The inhibition of STAT3 phosphorylation and subsequent downstream gene expression by this Ageladine A derivative has been shown to suppress the proliferation and migration of cancer cells in which STAT3 is persistently activated. nih.govnih.govresearchgate.net These findings underscore the potential of the Ageladine A scaffold for developing targeted therapies that modulate the STAT3 signaling pathway.

Neurobiological Effects and Cellular Interactions of Ageladine A

Ageladine A trifluoroacetate (B77799) has demonstrated notable effects on neural cells, particularly in the context of stem cell differentiation and a lack of toxicity in specific neuronal cell lines. mdpi.com

Selective Modulation of Neural Stem Cell Differentiation

Research has shown that Ageladine A and its synthetic analogues can act as selective modulators of neural stem cell (NSC) differentiation. nih.govresearchgate.net Certain derivatives have been found to either activate or inhibit the differentiation of NSCs into neurons. nih.govresearchgate.netjst.go.jp This modulation is highly selective, as these compounds have a negligible effect on the differentiation of NSCs into astrocytes. nih.govresearchgate.netjst.go.jp

For instance, specific N1-substituted derivatives of Ageladine A were found to promote neural differentiation, proving more effective than some known inhibitors of DYRK1A, a kinase involved in neuronal processes. mdpi.com Conversely, other analogues suppressed neuronal differentiation while still exhibiting minimal DYRK1A inhibitory activity. mdpi.com This suggests that the modulation of neuronal differentiation by these compounds may occur through mechanisms independent of DYRK1A inhibition. The ability to selectively guide the fate of neural stem cells highlights the potential of the Ageladine A chemical structure in the field of regenerative medicine and neuroscience. nih.govresearchgate.netfrontiersin.orgfrontiersin.org

Lack of Toxicity in Specific Neuronal Cell Lines (e.g., PC12, hippocampal neurons)

A significant characteristic of Ageladine A is its lack of toxicity in certain neuronal cell lines. mdpi.com Studies have specifically demonstrated that Ageladine A is not toxic to PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, and primary hippocampal neurons. mdpi.comnih.gov Even at concentrations up to 10 µM, there was no evidence of disturbance to sensitive cellular processes like synaptic transmission in hippocampal neurons. nih.gov This low toxicity profile is a crucial attribute, particularly for a compound with potential applications in neuroscience research and therapeutics. mdpi.comnih.gov

Interactions with Cellular Calcium Ion Entry Mechanisms

While some brominated pyrrole-imidazole alkaloids are known to interfere with cellular calcium signaling, Ageladine A appears to have a different interaction profile. nih.govcore.ac.uk Specifically, Ageladine A does not seem to disturb voltage-induced cellular calcium ion entry. core.ac.ukcore.ac.uk In studies using PC12 cells, Ageladine A did not alter inward calcium ion currents at concentrations as high as 100 µM. core.ac.uk This is in contrast to other dimeric and tetrameric pyrrole-imidazole alkaloids, which have been shown to disrupt cellular calcium entry. nih.govcore.ac.uk The unique chemical structure of Ageladine A as a monomeric pyrrole-imidazole likely contributes to its distinct biological activity concerning calcium channels. nih.gov

Effects on Photosynthetic Systems in Microalgae

Ageladine A exhibits intriguing interactions with the photosynthetic machinery of microalgae, stemming from its unique pH-dependent fluorescence and membrane permeability. plos.orgsemanticscholar.org

Accumulation of Ageladine A in Acidic Thylakoid Lumen

The chemical properties of Ageladine A facilitate its accumulation within the acidic compartments of photosynthetic cells, such as the thylakoid lumen. plos.orgawi.denih.govplos.org The uncharged form of Ageladine A is permeable to cellular membranes. plos.orgnih.gov Once it crosses into the thylakoid lumen, which maintains an acidic pH (around 4.5), Ageladine A becomes protonated. semanticscholar.orgplos.org This protonation renders the molecule charged and membrane-impermeable, effectively trapping it within the lumen. plos.orgplos.org This process leads to a significant concentration of Ageladine A inside the thylakoids. semanticscholar.orgplos.org

This accumulation is significant because Ageladine A absorbs UV light and fluoresces blue light, which can then be utilized by the photosynthetic pigments of the microalgae, such as chlorophyll (B73375) a. semanticscholar.orgawi.de This suggests a potential role for Ageladine A in enhancing photosynthesis, particularly under UV radiation, by acting as an accessory light-harvesting molecule. semanticscholar.orgawi.deplos.org The effect, however, can vary between different species and even strains of microalgae. plos.orgnih.gov For example, in one strain of Synechococcus sp., the presence of Ageladine A increased gross photosynthesis under UV light, while it had a decremental effect on another strain. plos.org

Enhancement of Photosynthetic Efficiency in Select Microalgal Species

The marine-derived alkaloid, Ageladine A, has been observed to enhance the photosynthetic efficiency of certain microalgal species, although these effects are not universal and exhibit significant species- and even strain-specific variability. plos.orgnih.gov Research suggests that Ageladine A, which can accumulate in the acidic environment of the thylakoid lumen, may function as an accessory light-harvesting molecule. awi.deresearchgate.net It absorbs ultraviolet (UV) radiation and emits blue fluorescence, which aligns with the absorption spectrum of chlorophyll a, a primary photosynthetic pigment. awi.de

A notable enhancement of photosynthesis was documented in the cyanobacterium Synechococcus bacillaris. awi.desemanticscholar.org When subjected to UV light between 370-380 nm, cells incubated with Ageladine A demonstrated a 2.5-fold increase in photosynthetic oxygen evolution compared to control groups. plos.orgsemanticscholar.org This suggests that Ageladine A can effectively convert UV light, which is typically less utilized for photosynthesis, into photosynthetically active radiation. semanticscholar.org

However, the impact of Ageladine A on photosynthetic oxygen evolution is not consistent across all microalgae. plos.org Studies on a range of nine microalgal species and strains revealed varied responses. plos.orgnih.gov For instance, while one strain of Synechococcus sp. (RCC1084) exhibited a significant increase in gross photosynthesis under UV exposure in the presence of Ageladine A, another strain (RCC539) showed a substantial decrease. plos.orgnih.gov Similarly, the photosynthetic activity of Tisochrysis lutea was positively influenced by the addition of Ageladine A, whereas the metabolic activity of the chlorophyte Tetraselmis chuii was markedly reduced under all tested light conditions. plos.orgnih.gov

The table below summarizes the observed effects of Ageladine A on the photosynthetic oxygen evolution in select microalgal species under UV radiation.

| Microalgal Species | Effect on Photosynthetic Oxygen Evolution with Ageladine A | Reference |

| Synechococcus bacillaris | 2.5-fold increase | plos.orgsemanticscholar.org |

| Synechococcus sp. RCC1084 | +41% to +921% increase | plos.org |

| Tisochrysis lutea | +25% to +55% increase | plos.org |

| Synechococcus sp. RCC539 | -61% to -80% decrease | plos.org |

| Synechococcus sp. RCC791 | -32% to -64% decrease | plos.org |

Modulation of In Vivo Fluorescence Emission Spectra in Microalgae

Ageladine A has been shown to directly interact with the photosynthetic pigments of microalgae, leading to significant modulations of their in vivo fluorescence emission spectra. plos.orgplos.org These interactions are complex and appear to be influenced by the specific pigment composition of the microalgae and the chemical environment within the chloroplasts. plos.org The accumulation of Ageladine A within the cells, particularly in acidic compartments like the thylakoids, facilitates these interactions. awi.deplos.org

The effects of Ageladine A on fluorescence spectra are diverse. plos.org In some species, the intensity of the fluorescence from specific pigments is altered, while in others, the position of the fluorescence emission maximum is shifted. plos.org For example, in two strains of Synechococcus, the fluorescence of the phycobiliprotein phycoerythrin was observed to increase significantly in the presence of Ageladine A, while other Synechococcus strains remained unaffected. plos.org

In eukaryotic microalgae, the fluorescence of chlorophyll a is frequently modulated. plos.org A particularly striking effect was observed in Tisochrysis lutea. plos.org In the presence of Ageladine A, the fluorescence emission maximum of chlorophyll a shifted from 685 nm to 676 nm, accompanied by a threefold (300%) increase in fluorescence intensity. plos.org In contrast, in the cryptophyte Rhodomonas salina, while the positions of its two original fluorescence maxima (at 584 nm and 685 nm) were unchanged, their amplitudes decreased by 28% and 37%, respectively, upon exposure to Ageladine A. plos.org Both T. lutea and R. salina also exhibited a new fluorescence maximum at 447 nm, corresponding to the emission of Ageladine A itself within the cells. plos.org

These findings suggest that the interaction between Ageladine A and algal pigments is not a simple energy transfer mechanism but involves more complex processes, potentially including direct pigment-pigment interactions. plos.org The variability of these effects across different species indicates that host-produced fluorophores like Ageladine A could play a role in shaping symbiotic relationships with microalgae. plos.orgnih.gov

The table below details the changes in in vivo fluorescence emission spectra observed in select microalgal species upon incubation with Ageladine A.

| Microalgal Species | Pigment | Control Emission Maxima (nm) | Emission Maxima with Ageladine A (nm) | Change in Fluorescence Intensity | Reference |

| Tisochrysis lutea | Chlorophyll a | 685 | 676 | 300% increase | plos.org |

| Rhodomonas salina | Phycoerythrin | 584 | 584 | 28% decrease | plos.org |

| Rhodomonas salina | Chlorophyll a | 685 | 685 | 37% decrease | plos.org |

| Synechococcus (two strains) | Phycoerythrin | Not specified | Not specified | Significant increase | plos.org |

Advanced Research Applications of Ageladine a

Ageladine A as a Fluorescent pH Sensor

Ageladine A exhibits pH-dependent fluorescence, making it a valuable probe for visualizing and quantifying pH in various biological systems. eie.grcore.ac.uknih.gov Its fluorescence intensity increases as the pH decreases, with the most significant changes occurring between pH 6 and 7. eie.grcore.ac.uknih.govmdpi.com The maximum fluorescence is observed at approximately pH 4. researchgate.neteie.grmdpi.com This property, combined with its ability to permeate cell membranes, allows for the staining of living cells and even whole transparent organisms. eie.grcore.ac.uknih.govawi.de

Detection of Intracellular pH Changes in Living Cells

Due to its membrane permeability, Ageladine A is an excellent tool for detecting changes in intracellular pH (pHi). eie.grmdpi.com It can effectively report small fluctuations in pHi resulting from extracellular acidification or alkalization. core.ac.uknih.gov For instance, studies have shown its utility in monitoring intracellular alkalization induced by ammonium (B1175870) chloride. core.ac.uknih.gov The compound's sensitivity is particularly high in the physiologically relevant pH range of 7 to 6, making it useful for identifying subtle disturbances in cellular pH homeostasis. awi.de Research has demonstrated its successful application in various cell types, including PC12 cells, intestinal cells, and neuronal cells from Drosophila, to highlight the acidification that occurs during physiological stress or apoptosis. awi.de

Staining of Acidic Vesicles and Subcellular Compartments

Ageladine A has proven effective in staining acidic vesicles and subcellular compartments within living cells. mdpi.comresearchgate.net Its ability to accumulate in these low-pH environments, such as lysosomes and endosomes, results in bright fluorescence, allowing for their visualization. core.ac.ukplos.org This has been successfully demonstrated in mouse neuronal cells, including hippocampal neurons, where it stained acidic vesicles without showing toxicity. eie.grmdpi.comnih.gov In bivalve gills, Ageladine A has been used to indicate the acidic pH of mitochondria located near the cilia. researchgate.net

Live Imaging and pH Mapping in Transparent Marine Animals

A significant application of Ageladine A is in the live imaging and pH mapping of transparent marine animals. mdpi.comnih.govresearchgate.net Its ability to permeate tissues allows for the staining of entire organisms, enabling the non-invasive visualization of pH gradients in living systems. core.ac.uk

Researchers have used Ageladine A to study various marine invertebrates:

Jellyfish (Nausithoe werneri): The most acidic regions were found in the tentacles and near the mouth, with pH values ranging from 4 to 6.5. mdpi.comresearchgate.net

Sea Anemone (Metridium senile): Highly acidic aggregates with a pH of 5 were identified in the tentacles. mdpi.comresearchgate.net

Flatworm (Macrostomum lignano): The rhabdoids, gonads, and areas near the mouth were the most acidic compartments, with pH values as low as 5. mdpi.comresearchgate.netresearchgate.net

This technique provides a powerful tool for understanding the physiological pH landscapes within these organisms. mdpi.com

Ratiometric Fluorescence Measurements for Quantitative pH Determination

To obtain more quantitative pH measurements that are less dependent on the concentration of the dye, ratiometric fluorescence techniques can be employed with Ageladine A. core.ac.uknih.gov By measuring the ratio of fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm), researchers can calculate pH values in living tissues with reduced influence from variations in dye concentration. core.ac.uknih.govresearchgate.net This ratiometric approach allows for a more precise quantification of pH, as changes in the ratio can be correlated with specific pH values. core.ac.uk While a derivative, LysoGlow84, showed a pH-dependent shift in its emission maximum that could be used for ratiometric calculations, attempts to apply this for exact pH determination in living cells have been challenging due to low fluorescence intensity at one of the wavelengths. nih.govmdpi.com

Ageladine A as a Probe for Investigating Cellular and Subcellular Physiology

Beyond its role as a pH indicator, Ageladine A serves as a valuable probe for investigating various aspects of cellular and subcellular physiology. mdpi.comawi.de Its accumulation in specific compartments and its response to physiological changes provide insights into cellular function and health. awi.de

The compound's fluorescence can highlight cells under stress or undergoing apoptosis, as these conditions often lead to a decrease in intracellular pH. awi.de This makes Ageladine A a useful tool for cell viability testing. awi.de Furthermore, its application in studying the physiology of marine invertebrates has revealed spatial compartmentalization of physiological processes. For example, in bivalve gills, it helped identify that peripheral mitochondria near the cilia have an acidic pH. researchgate.net The negligible acute toxicity of Ageladine A at concentrations used for imaging makes it particularly suitable for live-cell and whole-organism studies, without significantly disturbing sensitive processes like synaptic transmission. mdpi.com

Integration of Ageladine A Synthesis into In Vivo Chemical Biology Platforms

The development of synthetic routes for Ageladine A has been crucial for its widespread use in research. nih.govnih.gov Notably, a one-pot synthesis method has been developed, which facilitates the production of Ageladine A and its analogues. nih.gov This key reaction, a Pictet-Spengler reaction, has been successfully utilized to generate the natural product and a series of related compounds. nih.govnih.gov The availability of synthetic Ageladine A and its derivatives opens up possibilities for their integration into in vivo chemical biology platforms, allowing for the systematic investigation of biological processes in living organisms. mdpi.com

Future Research Directions and Translational Potential of Ageladine a

Development of Next-Generation Ageladine A Analogues with Enhanced Potency and Selectivity

The marine alkaloid Ageladine A has emerged as a promising scaffold for the development of new therapeutic agents. Research has focused on synthesizing a variety of derivatives to improve its biological activity, potency, and selectivity. Structure-activity relationship (SAR) studies have been crucial in identifying the structural elements responsible for its effects.

Initial studies revealed that N-methylated derivatives of Ageladine A showed no inhibitory activity against Matrix Metalloproteinase-2 (MMP-2), indicating the importance of the unmodified imidazole (B134444) ring for this particular activity. mdpi.com Subsequent synthetic efforts have explored modifications of the pyrrole (B145914) ring. It was found that a halogen atom (such as bromine or chlorine) at the C-2 position and an additional bromine at the C-4 position are highly effective for improving inhibitory activity against MMP-12. nih.gov These investigations led to the discovery of novel analogues with more potent MMP-12 inhibitory activity than the parent natural product. nih.gov

Further generations of analogues were created by replacing the pyrrole ring with other heterocycles like imidazole, triazole, or tetrazole to investigate the role of the pyrrole's acidic proton. mdpi.com The results confirmed that only analogues with a halogen at the C-2 position exhibited inhibitory activity. mdpi.com Notably, a dibromoimidazole analogue was found to be four times more potent than Ageladine A, with an IC₅₀ value of 0.86 μM. mdpi.com

More recently, a series of Ageladine A derivatives were synthesized and screened for their potential as STAT3 inhibitors. mdpi.comnih.gov One derivative, designated as compound 25, demonstrated significant inhibitory effects on STAT3 transcriptional activity and exhibited potent antiproliferative activity against several cancer cell lines. mdpi.comnih.gov This highlights the potential of Ageladine A analogues in cancer therapy by targeting key signaling pathways. nih.gov The development of these next-generation analogues underscores the versatility of the Ageladine A scaffold for creating more potent and selective inhibitors for various biological targets. nih.gov

Q & A

Q. How can Ageladine A trifluoroacetate be utilized for intracellular pH measurement in live-cell imaging?

Ageladine A’s pH-sensitive fluorescence (peak excitation: 370 nm; emission: 470+ nm) enables ratiometric pH estimation. Use dual excitation wavelengths (340/380 nm) with Fura 2 filter settings to minimize dye concentration effects. Calibration curves should be established using solutions of known pH (4–9), with fluorescence intensity ratios (340/380 nm) plotted against pH. For live-cell studies, incubate cells with 10–100 µM Ageladine A for 10–30 minutes, then measure fluorescence under controlled buffer conditions .

Q. What experimental parameters optimize Ageladine A’s fluorescence for dynamic pH monitoring in transparent organisms?

Optimal excitation occurs at 370 nm (UV range: 325–415 nm), with emission detected in the blue-green spectrum. For rapid staining, use 10 µM Ageladine A in physiological buffers (pH 6–7) and monitor fluorescence changes during extracellular acidification/alkalization. Adjust imaging settings to account for autofluorescence in transparent organisms, and validate measurements using internal pH standards (e.g., BCECF) .

Q. How does Ageladine A’s bromination influence its membrane permeability and staining efficiency?

Bromination enhances lipophilicity, enabling rapid diffusion across cell membranes. For efficient staining, pre-incubate tissues or cells for 10 minutes at 10 µM Ageladine A. Compare permeabilized vs. non-permeabilized samples to confirm intracellular localization .

Advanced Research Questions

Q. What methodologies resolve discrepancies in reported pKa values of Ageladine A across experimental systems?

Variations in pKa (e.g., 6.26 in vitro vs. 6.78–7.01 in cells) arise from dye concentration differences and microenvironmental factors. Standardize assays using internal pH calibrants (e.g., nigericin-K⁺ buffers) and validate with fluorescence lifetime imaging (FLIM) to decouple concentration and pH effects .

Q. How does Ageladine A inhibit MMP-2 activity, and how can this be quantified in cancer models?

Ageladine A acts as a micromolar-level MMP-2 inhibitor, disrupting tumor angiogenesis. Use fluorogenic substrates (e.g., DQ-gelatin) in gelatin zymography assays. Treat cancer cell lines (e.g., HT-1080 fibrosarcoma) with 1–10 µM Ageladine A and quantify MMP-2 activity via fluorescence intensity or gel densitometry .

Q. What experimental designs assess Ageladine A’s impact on microalgal photosynthesis and symbiosis?

Expose microalgae (e.g., Synechococcus bacillaris) to 1–20 µM Ageladine A under controlled light conditions. Measure chlorophyll a fluorescence (PSII efficiency) using pulse-amplitude modulation (PAM) and compare photosynthetic yields. Co-culture with marine sponges to study symbiotic metabolic interactions .

Q. How can Ageladine A derivatives be synthesized to enhance pH sensitivity or target specificity?

Modify the pyrrole-imidazole scaffold via bromination or alkylation. Use 2D NMR and HPLC to validate structural analogs. Test pH sensitivity in vitro (pH 4–9) and compare membrane permeability using Caco-2 cell monolayers .

Q. What ecological implications arise from Ageladine A’s interaction with marine microbial communities?

Conduct metagenomic analyses of sponge-microbe symbionts before/after Ageladine A exposure. Quantify shifts in microbial diversity (16S rRNA sequencing) and metabolic outputs (e.g., short-chain fatty acids) to assess ecological roles .

Data Contradiction Analysis

Q. Why do Ageladine A’s fluorescence properties vary between in vitro and in vivo systems?

In vitro measurements (dye in buffer) show a pKa of 6.26, while intracellular environments (e.g., organelles, ion gradients) shift the pKa to 6.78–7.01. Use compartment-specific probes (e.g., LysoTracker) to localize Ageladine A and correlate with organelle pH .

Q. How to reconcile conflicting reports on Ageladine A’s effects on photosynthetic efficiency?

Strain-specific responses (e.g., Synechococcus vs. diatoms) and light regimes (PAR intensity) may explain variability. Standardize light conditions (100–200 µmol photons/m²/s) and normalize results to chlorophyll content .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.